1-acetyl-6-(4-fluorophenyl)-N-(1-phenylethyl)piperidine-3-carboxamide
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Overview
Description
1-acetyl-6-(4-fluorophenyl)-N-(1-phenylethyl)piperidine-3-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a fluorophenyl group, and an acetyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-6-(4-fluorophenyl)-N-(1-phenylethyl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with the piperidine derivative.
Acetylation: The final step involves acetylation of the piperidine derivative using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-acetyl-6-(4-fluorophenyl)-N-(1-phenylethyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-acetyl-6-(4-fluorophenyl)-N-(1-phenylethyl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-acetyl-6-(4-fluorophenyl)-N-(1-phenylethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance its binding affinity, while the piperidine ring can influence its pharmacokinetic properties. The acetyl group may play a role in modulating its metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- 1-acetyl-6-(2-chloro-4-fluorophenyl)-4-methyl-N-(®-1-phenylethyl)-2-(2,4,6-trifluorophenyl)-1,6-dihydropyrimidine-5-carboxamide
- 7,9-dichloro-4-(4-fluorophenyl)-2-phenylchromeno[3,2-e] isoindole-1,3,11(2H)-trione
Uniqueness
1-acetyl-6-(4-fluorophenyl)-N-(1-phenylethyl)piperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its reactivity and potential biological activity compared to similar compounds.
Properties
CAS No. |
1212316-01-2 |
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Molecular Formula |
C22H25FN2O2 |
Molecular Weight |
368.4 |
IUPAC Name |
1-acetyl-6-(4-fluorophenyl)-N-(1-phenylethyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C22H25FN2O2/c1-15(17-6-4-3-5-7-17)24-22(27)19-10-13-21(25(14-19)16(2)26)18-8-11-20(23)12-9-18/h3-9,11-12,15,19,21H,10,13-14H2,1-2H3,(H,24,27) |
InChI Key |
IQEWQUAHDDCUNA-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCC(N(C2)C(=O)C)C3=CC=C(C=C3)F |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCC(N(C2)C(=O)C)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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